Dihexylnitrosamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-dialkylnitrosamines involves several methods, including the conversion of N-alkyl-N-(methoxymethyl)-nitrosamines into N-alkyl-N-(acetoxymethyl) nitrosamines. This process can be achieved by refluxing in acetic acid, yielding N,N-dialkylnitrosamines substituted at the α-carbon with an acetoxy group in low but satisfactory yield (Mochizuki, Anjo, & Okada, 1978).
Molecular Structure Analysis
The structure and conformational dynamics of N,N-dialkylnitrosamines, including potential analogs of dihexylnitrosamine, reveal interesting aspects about their molecular architecture. Bridgehead-substituted nitrosamines, for instance, show a significant increase in the NNO angle compared to dimethylnitrosamine without significantly deconjugating the NNO pi system. This structural adjustment correlates with a red-shifted optical absorption and a diminished N,N rotational barrier, suggesting a more strained molecular structure in certain substituted nitrosamines (Sarker, Greer, & Blackstock, 1996).
Chemical Reactions and Properties
The reactivity of N,N-dialkylnitrosamines with nucleic acids and the formation of α-hydroxydialkylnitrosamines during their decomposition highlight their significant chemical properties. Specifically, dimethylnitrosamine has been shown to alkylate liver RNA at N-7 of the guanine residues, a reaction that could be analogous to the behavior of dihexylnitrosamine under similar conditions (Craddock & Magee, 1963). Furthermore, the decomposition of α-(acyloxy)dialkylnitrosamines in aqueous solutions to α-hydroxydialkylnitrosamines provides direct evidence of the intermediates formed during their breakdown (Chahoua et al., 1997).
Physical Properties Analysis
While specific data on the physical properties of dihexylnitrosamine are not directly available, studies on similar compounds suggest that these nitrosamines possess unique thermal and physical behaviors due to their structural features. For example, the thermal reorganization behavior of dynamic covalent polymers containing alkoxyamines, a component related to the broader family of nitrosamines, indicates a capacity for structural reconfiguration upon heating, which could also be relevant to the physical properties of dihexylnitrosamines (Otsuka et al., 2007).
Chemical Properties Analysis
The chemical properties of dihexylnitrosamine can be inferred from the radical scavenging properties of related compounds. Polyamines, for example, have been found to be effective scavengers of free radicals in various chemical systems. This radical-scavenging capability, attributed to the presence of amino groups, might be paralleled in nitrosamines with similar structural motifs, potentially impacting their chemical behavior and reactivity (Drolet et al., 1986).
Scientific Research Applications
Genotoxic and Hormonal Effects : DEHP exposure significantly increases DNA damage in blood lymphocytes and sperm, decreases testosterone levels, and causes a decrease in leukocyte levels and hemoglobin content in pre-pubertal male rats (Karabulut & Barlas, 2018).
Impact on Puberty and Reproduction : DEHP exposure impairs steroidogenesis in prepuberal mice, potentially impacting the establishment of the hypothalamic-pituitary-ovarian axis and the onset of puberty (Lai et al., 2017).
Effects on Placental Growth and Development : DEHP disrupts placental growth and development in pregnant mice, contributing to low birth-weight and pregnancy loss (Zong et al., 2015).
Neurodevelopmental Outcomes : Exposure to DEHP in childhood is linked to lower intelligence quotient and negatively affects psychomotor development in prenatal periods (Lee et al., 2018).
Safety in Hepatocytes : DEHP does not induce DNA damage or repair in rat and human hepatocytes, suggesting its safety for use in plastics and other products (Butterworth et al., 1984).
Clinical Medicine Applications : Polyamine research, including DEHP, is entering clinical medicine, with potential applications in treating human malignancies, hyperproliferative skin diseases, cell differentiation, and antiparasitic properties (Jänne et al., 1983).
Drug Research and Development : PET (Positron Emission Tomography), an advanced imaging technique, is a powerful tool for drug research and development, enabling direct assessment of pharmacokinetic and pharmacodynamic events in humans and animals, aiding in understanding molecular mechanisms and determining effective doses for clinical trials. This includes the assessment of substances like DEHP (Fowler et al., 1999).
Safety And Hazards
Future Directions
The presence of nitrosamines in pharmaceutical products has emerged as a public health concern . Therefore, future research directions may include developing improved tools for identifying nitrosamines, investigating the root causes of nitrosamine contamination, and implementing controls to mitigate the risk .
properties
IUPAC Name |
N,N-dihexylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAGGQMMLIYQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219715 | |
Record name | N-Hexyl-N-nitroso-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexylnitrosamine | |
CAS RN |
6949-28-6 | |
Record name | Dihexylnitrosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6949-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihexylnitrosamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hexyl-N-nitroso-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexylnitrosamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CG8J4RYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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